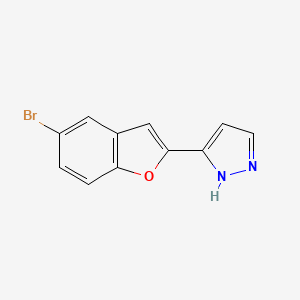

3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-bromo-1-benzofuran-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c12-8-1-2-10-7(5-8)6-11(15-10)9-3-4-13-14-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTSFIZUERTPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320199 | |

| Record name | 5-(5-bromo-1-benzofuran-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728601 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

666822-10-2 | |

| Record name | 5-(5-bromo-1-benzofuran-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 5 Bromo 1 Benzofuran 2 Yl 1h Pyrazole and Its Analogues

Retrosynthetic Analysis of the 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole Core Structure

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection should be at the C-C bond between the benzofuran (B130515) and pyrazole (B372694) rings. This leads to a benzofuran synthon and a pyrazole synthon. However, a more practical and common approach involves disconnecting the pyrazole ring itself, as its formation often constitutes the final steps of the synthesis.

The most prevalent strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. youtube.comresearchgate.net Therefore, a key disconnection can be made across the pyrazole ring, tracing it back to an α,β-unsaturated carbonyl system, specifically a chalcone (B49325). This leads to the following retrosynthetic pathway:

Target Molecule: this compound

Disconnect (C-N and C-N bonds of pyrazole): This reveals a key intermediate, a benzofuran-containing chalcone (an α,β-unsaturated ketone).

Intermediate 1: 1-(5-Bromo-1-benzofuran-2-yl)-3-aryl/alkyl-prop-2-en-1-one (a chalcone).

Disconnect (C-C bond of chalcone): This disconnection, typical for chalcones formed via Claisen-Schmidt condensation, leads to an acetylbenzofuran and an aldehyde.

Intermediate 2: 2-Acetyl-5-bromobenzofuran.

Intermediate 3: An appropriate aldehyde (e.g., formaldehyde (B43269) or a derivative that can provide the C3 of the pyrazole).

Disconnect (Benzofuran ring): The 2-acetyl-5-bromobenzofuran can be retrosynthetically cleaved to simpler starting materials. A common route to 2-acylbenzofurans involves the cyclization of a substituted 2-hydroxyacetophenone (B1195853).

Starting Material: 5-Bromo-2-hydroxyacetophenone.

This analysis highlights that a convergent synthesis, where the benzofuran core is first constructed and then elaborated to form the pyrazole ring, is a highly feasible strategy.

Classical Synthetic Routes to the Benzofuran-Pyrazole Nucleus

The synthesis of the this compound core relies on established methodologies for the construction of each heterocyclic component.

The formation of the pyrazole ring is typically achieved through the cyclocondensation of a suitable precursor with hydrazine or its derivatives. researchgate.net A widely used method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate (B1144303). rdd.edu.iqnih.gov In the context of the target molecule, a chalcone derived from 2-acetyl-5-bromobenzofuran serves as a key intermediate.

The general reaction is as follows: A benzofuran-based chalcone is refluxed with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or acetic acid. rdd.edu.iqresearchgate.net The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield the pyrazoline, which can then be oxidized to the pyrazole or may form directly depending on reaction conditions. researchgate.net

Table 1: Examples of Pyrazole Formation from Chalcones

| Chalcone Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(Benzofuran-2-yl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | Ethanol, Reflux | 3-(Benzofuran-2-yl)-5-phenyl-1H-pyrazole | bohrium.com |

| 3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | Hydrazine Hydrate | Acetic Acid, Reflux | Pyrazole derivative | rdd.edu.iq |

This table is interactive and showcases common reaction conditions for pyrazole synthesis from chalcones.

The synthesis of the benzofuran nucleus is a well-developed field with numerous established methods. lbp.worldnih.gov For the specific precursor needed, 2-acetyl-5-bromobenzofuran, a common starting material would be 5-bromo-2-hydroxyacetophenone.

One classical and effective method is the reaction of a 2-hydroxyacetophenone with an α-haloketone, such as chloroacetone, followed by cyclization. scispace.com Another powerful strategy involves the DBU-catalyzed condensation of 2-hydroxyacetophenones with phenacyl chlorides. bohrium.comresearchgate.net

Modern catalytic methods offer efficient alternatives. Palladium- and/or copper-catalyzed reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization, provide a versatile route to substituted benzofurans. nih.govacs.org

Table 2: Selected Methods for Benzofuran Synthesis

| Starting Materials | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|

| o-Iodophenols, Terminal Alkynes | Pd(PPh₃)₂Cl₂/CuI | Sonogashira coupling and cyclization | nih.govacs.org |

| Salicylaldehydes, Calcium Carbide, Amines | Copper Bromide | One-pot synthesis | nih.gov |

| 2-Hydroxyacetophenone, Chloroacetone | Base (e.g., K₂CO₃) | Nucleophilic substitution and cyclization | scispace.com |

This interactive table summarizes various catalytic and classical methods for constructing the benzofuran ring system.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.commdpi.com It can also be employed in the synthesis of pyrazoles. The reaction typically uses a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com

In this context, a phenylhydrazone of an acetylbenzofuran can undergo cyclization under Vilsmeier-Haack conditions to afford a 4-formylpyrazole derivative. ijpcbs.comresearchgate.net For instance, the hydrazone of 2-acetyl-5-bromobenzofuran could be treated with POCl₃ and DMF. This process involves an intramolecular electrophilic attack of the Vilsmeier reagent-activated intermediate onto the benzofuran ring or the adjacent methyl group, leading to cyclization and formylation, yielding a 3-(5-bromo-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.netnih.gov This formyl group can then be removed or used for further derivatization.

The cornerstone of many synthetic routes to the target molecule is the Claisen-Schmidt condensation. nih.gov This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form a chalcone. Here, 2-acetyl-5-bromobenzofuran would react with an appropriate aldehyde (e.g., a protected form of formaldehyde) to yield the corresponding α,β-unsaturated ketone. scispace.com

Following the formation of the benzofuran chalcone, the subsequent and final step is the cyclocondensation reaction with a hydrazine derivative. researchgate.net The reaction of the chalcone with hydrazine hydrate in a solvent like ethanol or acetic acid leads to the formation of the pyrazole ring, completing the synthesis of the this compound core structure. nih.govbohrium.comscispace.com This two-step sequence—Claisen-Schmidt condensation followed by pyrazole formation—is a robust and high-yielding approach for creating such hybrid heterocyclic systems.

Derivatization Approaches from this compound

The this compound scaffold possesses several reactive sites that allow for systematic structural modifications. These derivatization strategies are crucial for tuning the molecule's properties for various applications.

N-Substitution of the Pyrazole Ring: The secondary amine (N-H) of the pyrazole ring is a key site for derivatization. It can be readily alkylated, arylated, or acylated using standard protocols.

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile) can introduce various alkyl chains.

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-acylpyrazoles. scispace.com

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, can be used to introduce aryl or heteroaryl substituents at the N1 position.

Modification via the Bromo Substituent: The bromine atom at the 5-position of the benzofuran ring is a versatile handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can form new C-C bonds, attaching various aryl or heteroaryl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes introduces alkynyl substituents.

Heck Coupling: Reaction with alkenes under palladium catalysis can append vinyl groups.

Buchwald-Hartwig Amination: This reaction allows for the introduction of primary or secondary amines at the C5 position.

Electrophilic Substitution: The pyrazole and benzofuran rings can potentially undergo electrophilic substitution, although the regioselectivity will be influenced by the existing substituents. The C4 position of the pyrazole ring is often susceptible to electrophilic attack, allowing for reactions like formylation (Vilsmeier-Haack), nitration, or halogenation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(5-Bromo-1-benzofuran-2-yl)-3-aryl/alkyl-prop-2-en-1-one |

| 2-Acetyl-5-bromobenzofuran |

| 5-Bromo-2-hydroxyacetophenone |

| 3-(Benzofuran-2-yl)-5-phenyl-1H-pyrazole |

| 1-(Benzofuran-2-yl)-3-phenylprop-2-en-1-one |

| 3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one |

| 1-(5-Bromo-3-methylbenzofuran-2-yl) chalcone |

| 3-(5-bromo-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Chloroacetone |

| Phosphorus oxychloride |

| N,N-dimethylformamide |

Synthesis of Aldehyde Derivatives (e.g., this compound-4-carbaldehyde)

A pivotal intermediate in the elaboration of the this compound scaffold is the corresponding 4-carbaldehyde derivative. The introduction of a formyl group at the C-4 position of the pyrazole ring opens up a plethora of possibilities for further functionalization. The most prominent and effective method for this transformation is the Vilsmeier-Haack reaction. ijpcbs.comjocpr.com

This reaction typically involves treating a suitable precursor, such as a hydrazone of 2-acetyl-5-bromobenzofuran, with the Vilsmeier-Haack reagent. ijpcbs.com The reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.org The reaction proceeds through an electrophilic substitution on the electron-rich pyrazole ring, followed by hydrolysis during workup to yield the desired aldehyde. wikipedia.org

The general sequence begins with the condensation of 2-acetyl-5-bromobenzofuran with a substituted hydrazine (e.g., phenylhydrazine) to form the corresponding hydrazone. This intermediate then undergoes cyclization and formylation under Vilsmeier-Haack conditions to afford the target 3-(5-bromo-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ijpcbs.commdpi.com The reaction conditions, such as temperature and molar ratios of reagents, can be optimized to achieve high yields. nih.govarkat-usa.org

Table 1: Key Reactions in the Synthesis of Pyrazole-4-carbaldehyde Derivatives

| Step | Reaction Type | Reactants | Reagents | Product |

| 1 | Hydrazone Formation | 2-Acetyl-5-bromobenzofuran, Phenylhydrazine | Acetic Acid (catalyst), Ethanol | 2-acetyl-5-bromobenzofuran phenylhydrazone |

| 2 | Cyclization & Formylation | Hydrazone from Step 1 | DMF, POCl₃ (Vilsmeier Reagent) | 3-(5-Bromo-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

Mannich Reactions for Substituted Pyrazoles

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. In the context of pyrazole chemistry, this reaction is utilized to synthesize N-substituted aminomethyl derivatives, which are valuable for building more complex molecular architectures. derpharmachemica.com The pyrazole ring, particularly at the N-1 position, can act as the active hydrogen component.

The reaction involves the condensation of the pyrazole substrate, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov This three-component reaction leads to the formation of a "Mannich base," a β-amino-carbonyl compound or, in this case, an N-aminomethylated pyrazole. derpharmachemica.com

For instance, this compound can react with formaldehyde and a secondary amine, such as dimethylamine, piperidine, or morpholine, to yield the corresponding 1-(dialkylaminomethyl)-3-(5-bromo-1-benzofuran-2-yl)-1H-pyrazole. These Mannich bases can serve as versatile intermediates for further synthetic manipulations. nih.gov

Table 2: Representative Mannich Reaction Components

| Pyrazole Substrate | Aldehyde | Amine | Resulting Functional Group |

| This compound | Formaldehyde | Dimethylamine | -CH₂N(CH₃)₂ |

| This compound | Formaldehyde | Piperidine | -CH₂N(C₅H₁₀) |

| This compound | Formaldehyde | Morpholine | -CH₂N(C₄H₈O) |

Formation of Chalcone and Pyrazoline Intermediates in Synthesis

A cornerstone in the synthesis of many pyrazole-containing compounds is the initial formation of α,β-unsaturated ketones, commonly known as chalcones. These compounds serve as crucial precursors that undergo cyclization to form pyrazoline rings, which can then be oxidized to pyrazoles if desired. scispace.comopenpharmaceuticalsciencesjournal.com

The synthesis of the required chalcone intermediate typically starts with 2-acetyl-5-bromobenzofuran. This ketone undergoes a base-catalyzed Claisen-Schmidt condensation with a variety of substituted aromatic aldehydes. nih.govopenpharmaceuticalsciencesjournal.com The reaction involves the formation of an enolate from the acetylbenzofuran, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone, specifically (2E)-1-(5-bromo-1-benzofuran-2-yl)-3-(aryl)prop-2-en-1-one. scispace.com

Once the chalcone is obtained, the pyrazoline ring is constructed through a cyclocondensation reaction with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine, often in a protic solvent like ethanol and sometimes with an acid catalyst like acetic acid. scispace.comopenpharmaceuticalsciencesjournal.com This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to afford the 4,5-dihydro-1H-pyrazole, or pyrazoline, structure. ijpcbs.com

Table 3: Synthetic Pathway from Chalcone to Pyrazoline

| Step | Reaction Name | Starting Materials | Product |

| 1 | Claisen-Schmidt Condensation | 2-Acetyl-5-bromobenzofuran, Substituted Benzaldehyde | (2E)-1-(5-Bromo-1-benzofuran-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone) |

| 2 | Cyclocondensation | Chalcone from Step 1, Hydrazine Hydrate | 3-(5-Bromo-1-benzofuran-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole (Pyrazoline) |

Incorporation of Additional Heterocyclic Rings into Hybrid Structures (e.g., Oxadiazoles, Triazoles, Thiadiazoles, Pyrimidines)

To explore a wider chemical space and potentially enhance biological activity, the this compound core is often integrated with other heterocyclic rings to form hybrid molecules. researchgate.net Common appended heterocycles include oxadiazoles, triazoles, thiadiazoles, and pyrimidines. ias.ac.inasianpubs.org

The synthetic strategies for these hybrids typically involve multi-step sequences starting from a functionalized benzofuran precursor, such as 5-bromobenzofuran-2-carbohydrazide.

Oxadiazoles: To synthesize a 1,3,4-oxadiazole (B1194373) hybrid, 5-bromobenzofuran-2-carbohydrazide can be reacted with carbon disulfide in a basic medium to form an intermediate, which upon acidification yields a 5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. asianpubs.org

Triazoles: The synthesis of 1,2,4-triazoles can also start from the carbohydrazide (B1668358). Reaction with an isothiocyanate followed by cyclization of the resulting thiosemicarbazide (B42300) derivative under basic conditions can yield a mercaptotriazole ring linked to the benzofuran core.

Thiadiazoles: Similar to oxadiazoles, reacting the carbohydrazide with carbon disulfide and a base like potassium hydroxide, followed by treatment with an appropriate electrophile, can lead to the formation of 1,3,4-thiadiazole (B1197879) rings.

Pyrimidines: Pyrimidine (B1678525) rings are often constructed by reacting a chalcone intermediate (derived from 2-acetyl-5-bromobenzofuran) with a suitable three-atom component like urea, thiourea, or guanidine (B92328) in the presence of a base. This condensation reaction builds the six-membered pyrimidine ring onto the chalcone framework.

These molecular hybridization approaches result in complex scaffolds that combine the structural features of multiple heterocyclic systems. ias.ac.in

Modern and Eco-Friendly Synthetic Methodologies

In line with the principles of green chemistry, modern synthetic approaches aim to reduce reaction times, minimize waste, and use less hazardous materials. Microwave-assisted synthesis and the use of efficient, recyclable catalysts have become prominent in the preparation of benzofuran-pyrazole derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate a wide range of chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.org

This technology has been successfully applied to several key steps in the synthesis of benzofuran-pyrazole derivatives. For example, the cyclization of chalcones with hydrazines to form pyrazolines, a reaction that can take several hours under conventional reflux, can be completed in a matter of minutes under microwave irradiation at a controlled wattage. rsc.org This rapid and efficient heating minimizes the formation of side products and simplifies the purification process, making it an attractive, eco-friendly alternative.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage of Microwave |

| Pyrazoline formation from chalcone | 4-6 hours | 2-4 minutes | Drastic reduction in reaction time, often improved yield |

Catalyst-Mediated Reactions (e.g., Zirconium Chloride, DABCO)

The use of efficient and environmentally benign catalysts is a central theme in modern organic synthesis. For the preparation of this compound and its analogues, specific catalysts have been employed to improve the efficiency of key synthetic steps.

Zirconium(IV) Chloride (ZrCl₄): Zirconium-based catalysts are gaining attention due to their low toxicity and high catalytic activity. ias.ac.inrsc.org Zirconium chloride has been effectively used as a greener catalyst for the Claisen-Schmidt condensation step, promoting the reaction between 2-acetyl benzofuran and aromatic aldehydes to form chalcones. researchgate.net Its Lewis acidic nature activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the enolate of the ketone.

DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO is an eco-friendly, non-nucleophilic, sterically hindered organic base that has proven to be an excellent catalyst for the cyclization of chalcones to pyrazoles. researchgate.netresearchgate.net It is used to catalyze the reaction between the chalcone intermediate and hydrazine in solvent-drop grinding methods, which aligns with green chemistry principles by reducing or eliminating the need for bulk solvents. researchgate.net The basic nature of DABCO facilitates the key proton transfer steps required for the cyclization and dehydration process.

The combination of these catalysts in a synthetic sequence provides an efficient and more environmentally friendly route to the target benzofuran-based pyrazole structures. researchgate.net

One-Pot Synthetic Protocols for Enhanced Efficiency

One effective one-pot strategy involves the reaction of benzofuran chalcones with hydrazine hydrate. researchgate.net For instance, (E)-1-(5-substituted benzofuran-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one can be treated with hydrazine hydrate in the presence of an eco-friendly catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) to yield the corresponding pyrazole. researchgate.net Another approach describes a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to construct pyrazole derivatives.

Researchers have also developed one-pot methods that begin with more fundamental starting materials. For example, a one-pot synthesis of benzofuran derivatives has been achieved through the heteroannulation of benzoquinones. dtu.dk Furthermore, a transition-metal-free one-pot process for synthesizing fused benzofuranamines at room temperature has been reported, highlighting the move towards milder and more efficient reaction conditions. mdpi.com A five-component, one-pot reaction has also been utilized to create complex tetrazole-benzofuran hybrids, demonstrating the power of multicomponent reactions in rapidly building molecular complexity. rsc.org

These one-pot syntheses offer significant advantages in terms of operational simplicity and efficiency. For example, methylated 3-benzoylbenzofurans have been shown to react readily with hydrazine hydrate to produce pyrazole derivatives in high yields (72-95%) without the need for further chromatographic purification. rsc.org

Table 1: Examples of One-Pot Synthetic Protocols

| Starting Materials | Reagents and Catalysts | Product Type | Key Features |

| Benzofuran chalcones, Hydrazine hydrate | DABCO | Benzofuran-based pyrazoles | Eco-friendly catalyst, solvent-drop grinding method. researchgate.net |

| Terminal alkyne, Hydrazine, Carbon monoxide, Aryl iodide | Palladium catalyst | Pyrazole derivatives | Four-component coupling. |

| Benzoquinones | Acetic acid | Benzofuran systems | Heteroannulation reaction. dtu.dk |

| 2-Fluorobenzonitriles, Substituted alcohol | Cesium carbonate | Fused benzofuranamines | Transition-metal-free, room temperature. mdpi.com |

| Methylated 3-benzoylbenzofurans, Hydrazine hydrate | Methanol | Pyrazole derivatives | High yields (72-95%), no purification needed. rsc.org |

Regioselective Synthesis of Pyrazole Derivatives

The regioselective synthesis of pyrazole derivatives is crucial as the reaction between an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine can result in the formation of two or more regioisomers. Controlling the position of substituents on the pyrazole ring is essential for determining the compound's biological activity.

A primary method for synthesizing pyrazoles involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov When using substituted hydrazines with unsymmetrical 1,3-diketones, mixtures of regioisomeric pyrazoles are often produced. thieme-connect.com However, high regioselectivity can be achieved under specific conditions. For example, the reaction of acetylenic ketones with mono-substituted alkyl and aryl hydrazines has been shown to be highly regioselective, yielding essentially a single pyrazole isomer in excellent yields. thieme-connect.comresearchgate.net The regioselectivity of these reactions is not significantly affected by the nature of the substituents on the acetylenic ketones. thieme-connect.com

Another common route to pyrazoles is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. thieme-connect.com This reaction typically proceeds via a pyrazoline intermediate which is then oxidized to the pyrazole. thieme-connect.com The synthesis of 1,3,5-substituted pyrazole analogues has been achieved by reacting benzofuran chalcones with hydrazine hydrate or phenyl hydrazine. researchgate.net

The choice of catalyst and reaction conditions can significantly influence regioselectivity. An iodine-mediated, metal-free oxidative C-N bond formation has been developed for a regioselective one-pot pyrazole synthesis from α,β-unsaturated aldehydes/ketones and hydrazine salts. organic-chemistry.org Additionally, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines has been demonstrated at room temperature in N,N-dimethylacetamide. organic-chemistry.org Theoretical methods, such as DFT calculations, have been used to confirm the regioselectivity of transformations like the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes to form 3,4-diaryl-1H-pyrazoles. rsc.org

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Method | Substrates | Reagents/Conditions | Outcome |

| Condensation | Acetylenic ketones and substituted hydrazines | N/A | Highly regioselective, produces a single pyrazole isomer. thieme-connect.comresearchgate.net |

| Cyclization of Chalcones | Benzofuran chalcones and hydrazine hydrate/phenyl hydrazine | DABCO | Forms 1,3,5-substituted pyrazoles. researchgate.net |

| Oxidative C-N Bond Formation | α,β-unsaturated aldehydes/ketones and hydrazine salts | Iodine-mediated, metal-free | Regioselective one-pot synthesis. organic-chemistry.org |

| Condensation | 1,3-Diketones and arylhydrazines | N,N-dimethylacetamide, room temperature | Highly regioselective formation of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Tosylhydrazones and nitroalkenes | N/A | Regioselective synthesis of 3,4-diaryl-1H-pyrazoles. rsc.org |

Advanced Chemical Characterization and Spectroscopic Analysis of 3 5 Bromo 1 Benzofuran 2 Yl 1h Pyrazole and Its Analogues

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the benzofuran (B130515) ring, the pyrazole (B372694) ring, and the carbon-bromine bond.

While the direct spectrum for the title compound is not widely published, analysis of analogous structures provides a clear indication of the expected vibrational frequencies. For instance, studies on various benzofuran-pyrazole hybrids consistently show several key absorption bands. semanticscholar.orgmdpi.com A broad band associated with the N-H stretching of the pyrazole ring is typically observed in the region of 3100-3450 cm⁻¹. Aromatic C-H stretching vibrations from both the benzofuran and pyrazole rings generally appear between 3000 and 3150 cm⁻¹. semanticscholar.org The stretching vibration of the C=N bond within the pyrazole ring is characteristically found in the 1530-1625 cm⁻¹ range. semanticscholar.org Furthermore, the asymmetric C-O-C stretching of the benzofuran ether linkage gives rise to a strong band, often around 1260 cm⁻¹. scispace.com The presence of the bromine atom is indicated by a C-Br stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Expected FT-IR Characteristic Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole N-H | Stretching | 3100 - 3450 |

| Aromatic C-H | Stretching | 3000 - 3150 |

| Pyrazole C=N | Stretching | 1530 - 1625 |

| Benzofuran C-O-C | Asymmetric Stretching | ~1260 |

| Aromatic C=C | Stretching | 1440 - 1610 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The N-H proton of the pyrazole ring is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to its acidic nature. The protons on the pyrazole ring (H-4 and H-5) would likely appear as doublets or singlets in the aromatic region, with the H-5 proton of a 3-substituted pyrazole often observed downfield around 8.5-9.2 ppm. mdpi.com The protons of the benzofuran ring system will also resonate in the aromatic region (approximately 7.0-8.0 ppm). Specifically, the bromine substitution at the 5-position will influence the splitting patterns and chemical shifts of the adjacent protons (H-4, H-6, and H-7).

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the benzofuran and pyrazole rings are expected to appear in the range of approximately 100-160 ppm. semanticscholar.orgmdpi.com The carbon atom attached to the bromine (C-5 of the benzofuran ring) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. Key signals include those for the pyrazole carbons, with C-3 and C-5 typically resonating at lower fields (e.g., >140 ppm) compared to C-4. semanticscholar.org The benzofuran carbons, including the two bridgehead carbons (C-3a and C-7a) and the oxygen-bearing carbon (C-7a), will also show characteristic shifts. mdpi.com

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₇BrN₂O), the calculated monoisotopic mass is 261.9742 Da.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. mdpi.comresearchgate.net

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, which should align with the calculated value for C₁₁H₇BrN₂O. rsc.org Electrospray ionization (ESI) is a soft ionization technique often used to generate the molecular ion with minimal fragmentation, which is useful for confirming the molecular weight. semanticscholar.org

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure of this compound is not publicly available, data from closely related 5-bromobenzofuran (B130475) derivatives can provide valuable insights into the expected structural features. researchgate.net

For example, the crystal structure of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime reveals that the benzofuran ring system is nearly planar. researchgate.net It is expected that the benzofuran and pyrazole rings in the title compound would also be largely coplanar to maximize conjugation. In the solid state, molecules of this type often engage in various intermolecular interactions, such as hydrogen bonding (N-H···N) between the pyrazole rings of adjacent molecules, as well as π-π stacking interactions between the aromatic rings. cardiff.ac.uknih.gov These interactions play a crucial role in the formation of the crystal lattice. researchgate.net

Table 2: Crystallographic Data for an Analogous Compound: 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₈BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (Molecules per unit cell) | 4 |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. For a sample to be considered pure, the experimental values should typically be within ±0.4% of the calculated values. mdpi.comekb.eg

For this compound, with the molecular formula C₁₁H₇BrN₂O and a molecular weight of 263.09 g/mol , the theoretical elemental composition can be calculated as follows.

Table 3: Calculated Elemental Composition for C₁₁H₇BrN₂O

| Element | Symbol | Mass Percent (%) |

|---|---|---|

| Carbon | C | 50.22 |

| Hydrogen | H | 2.68 |

Chromatographic Purity Assessment (e.g., TLC, HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. For benzofuran-pyrazole derivatives, silica (B1680970) gel plates (SiO₂ 60F-254) are commonly used as the stationary phase, with visualization under UV light (254 nm). semanticscholar.org A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically employed as the mobile phase. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the quantitative assessment of purity. Reversed-phase (RP) HPLC is frequently used for compounds of this nature. A common setup involves a C18 column as the stationary phase with a gradient mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid for MS compatibility) and an organic solvent like acetonitrile. rsc.orgsielc.comresearchgate.net The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks detected, typically by a UV detector set at an appropriate wavelength. rsc.orgresearchgate.net UPLC offers faster analysis times and higher resolution compared to conventional HPLC. sielc.com

Table 4: Common Chromatographic Conditions for Purity Assessment of Analogues

| Technique | Stationary Phase | Mobile Phase Example | Detection |

|---|---|---|---|

| TLC | Silica Gel | Hexane:Ethyl Acetate | UV (254 nm) |

Preclinical Biological Activity Spectrum and Evaluation of 3 5 Bromo 1 Benzofuran 2 Yl 1h Pyrazole Derivatives

Antimicrobial Activity Studies

Derivatives of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole represent a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their potential as antimicrobial agents. preprints.orgscispace.com The core structure, which combines benzofuran (B130515) and pyrazole (B372694) rings, serves as a versatile scaffold for developing new therapeutic agents. nih.govnih.gov Research has focused on synthesizing various analogs and evaluating their efficacy against a spectrum of pathogenic bacteria and fungi. preprints.orgjapsonline.com

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

The antibacterial potential of this compound derivatives has been investigated against both Gram-positive and Gram-negative bacteria. scispace.com These studies are crucial for identifying compounds with a broad spectrum of activity or specific potency against certain types of bacteria.

The antimicrobial susceptibility of synthesized compounds is commonly determined using established in vitro methods. The tube dilution method is a standard procedure utilized to evaluate the antibacterial efficacy of these novel benzofuran-pyrazole derivatives. scispace.com This technique allows for the determination of the minimum concentration of a compound required to inhibit the visible growth of a microorganism. scispace.com In a typical assay, various concentrations of the test compounds are prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the test bacteria. mdpi.com Following an incubation period, the tubes are visually inspected for turbidity to identify the concentration at which bacterial growth is inhibited. scispace.commdpi.com

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antibacterial potency. For derivatives of this compound, MIC values have been determined against various bacterial strains.

In one study, a series of 5-Aryl-3-(5-bromo-3-benzofuran-2-yl)-1-benzoyl-pyrazoline derivatives were synthesized and evaluated. scispace.com Against the Gram-positive bacterium Staphylococcus aureus (ATCC 3750), derivatives with 4-Hydroxy and 2,4-Dimethoxy substitutions on the C-5 aryl ring showed activity at an MIC of 50 µg/ml. scispace.com Against the Gram-negative bacterium Salmonella typhi (NCTC 786), the 4-fluoro derivative exhibited an MIC of 100 µg/ml, while other analogs were active at 200 µg/ml. scispace.com

Other related benzofuran-pyrazole hybrids have also shown promising antibacterial action. For instance, certain benzofuran-pyrazolo[1,5-a]pyrimidine hybrids demonstrated a wide spectrum of activity, with MIC values against S. aureus and E. coli strains as low as 1.8 µM. figshare.com Similarly, some benzofuran derivatives bearing a methanone (B1245722) linker exhibited favorable antibacterial activities with MIC80 values ranging from 0.39 to 3.12 μg/mL against strains including S. aureus and E. coli. xjtlu.edu.cn

Table 1: In Vitro Antibacterial Activity (MIC) of Selected this compound Derivatives

| Compound Derivative (Substitution at C-5 Aryl Ring) | Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|---|

| 4-Hydroxy | Staphylococcus aureus (Gram-Positive) | 50 | scispace.com |

| 2,4-Dimethoxy | Staphylococcus aureus (Gram-Positive) | 50 | scispace.com |

| Unsubstituted | Staphylococcus aureus (Gram-Positive) | 200 | scispace.com |

| 4-Fluoro | Salmonella typhi (Gram-Negative) | 100 | scispace.com |

| Unsubstituted | Salmonella typhi (Gram-Negative) | 200 | scispace.com |

| 3-Chloro | Salmonella typhi (Gram-Negative) | 200 | scispace.com |

| 4-Hydroxy | Salmonella typhi (Gram-Negative) | 200 | scispace.com |

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of new antimicrobial agents. figshare.comnih.gov Benzofuran-pyrazole derivatives have been evaluated for their potential to combat these resistant strains.

Studies on benzofuran-pyrazolo[1,5-a]pyrimidine hybrids have shown notable activity against MRSA. figshare.com Specifically, a derivative linked to a 4-methoxyphenyl)diazenyl group demonstrated more effective MRSA inhibitory activity than the reference drug linezolid, with MIC values of 3.6 µM and 1.8 µM against MRSA ATCC:33591 and ATCC:43300 strains, respectively. figshare.com Another study on novel 1,3-diphenyl-1H-pyrazol-5-ols identified a dipyrazolylbenzene derivative as having the highest antibacterial activity against MRSA. nih.gov The development of pyrazole derivatives possessing a coumarin (B35378) moiety has also yielded compounds with significant activity against MRSA isolates, with MIC values as low as 3.125 μg/mL. acu.edu.in

Table 2: In Vitro Activity of Benzofuran-Pyrazole Derivatives against MRSA

| Compound Class | Specific Derivative | MRSA Strain | MIC | Reference |

|---|---|---|---|---|

| Benzofuran-pyrazolo[1,5-a]pyrimidine | 3-((4-Methoxyphenyl)diazenyl)-linked | ATCC:33591 | 3.6 µM | figshare.com |

| Benzofuran-pyrazolo[1,5-a]pyrimidine | 3-((4-Methoxyphenyl)diazenyl)-linked | ATCC:43300 | 1.8 µM | figshare.com |

| 1,3-Diphenyl-1H-pyrazol-5-ol | Dipyrazolylbenzene derivative | Not Specified | 10 µg/mL | nih.gov |

| Pyrazole-Coumarin Hybrid | Derivative with N,N-dimethyl group | MRSA isolates | 3.125 µg/mL | acu.edu.in |

Antifungal Efficacy (Yeast and Fungal Strains)

In addition to antibacterial properties, derivatives of this compound have been assessed for their effectiveness against various pathogenic yeasts and fungi. scispace.com Fungal infections remain a challenge in clinical practice, motivating the search for novel antifungal compounds. nih.gov

The antifungal activity of these compounds is typically evaluated through in vitro assays that determine their ability to inhibit the growth of fungal strains like Candida albicans and Aspergillus niger. scispace.com Similar to antibacterial testing, methods like agar (B569324) well diffusion or broth microdilution are employed to ascertain the MIC of the compounds. mdpi.comnih.gov

Research on 5-Aryl-3-(5-bromo-3-benzofuran-2-yl)-1-benzoyl-pyrazoline derivatives demonstrated moderate activity against the tested fungal species. scispace.com Most of the synthesized compounds in this series showed activity against C. albicans at an MIC of 100 µg/ml. scispace.com Against A. niger, the 4-fluoro substituted derivative was active at 100 µg/ml, while several other derivatives showed activity at 200 µg/ml. scispace.com However, the 2,4-Dimethoxy substituted compound was found to be inactive against A. niger up to a concentration of 200 µg/ml. scispace.com

Broader studies on benzofuran-pyrazole scaffolds have also reported promising antifungal results. preprints.orgpreprints.org For example, a series of pyrazolines incorporating benzofuran and pyrazole moieties identified compounds that were more potent against C. albicans than the standard drug Nystatin. japsonline.com Another study found that a 2-methyl-triazolo[1,5-a]pyridine derivative of a benzofuran-pyrazole scaffold showed more significant activity against the fungal strain F. solani than the reference drug clotrimazole, with an MIC value of 16 µg/mL. preprints.org

Table 3: In Vitro Antifungal Activity (MIC) of Selected this compound Derivatives

| Compound Derivative (Substitution at C-5 Aryl Ring) | Fungal Strain | MIC (µg/ml) | Reference |

|---|---|---|---|

| Unsubstituted | Candida albicans | 100 | scispace.com |

| 3-Chloro | Candida albicans | 100 | scispace.com |

| 4-Fluoro | Candida albicans | 100 | scispace.com |

| 4-Hydroxy | Candida albicans | 100 | scispace.com |

| 2,4-Dimethoxy | Candida albicans | 200 | scispace.com |

| 4-Fluoro | Aspergillus niger | 100 | scispace.com |

| Unsubstituted | Aspergillus niger | 200 | scispace.com |

| 3-Chloro | Aspergillus niger | 200 | scispace.com |

| 4-Hydroxy | Aspergillus niger | 200 | scispace.com |

| 2,4-Dimethoxy | Aspergillus niger | >200 (Inactive) | scispace.com |

Comparative Studies with Standard Antifungal Agents

Derivatives of the benzofuran-pyrazole scaffold have demonstrated notable antifungal properties. In comparative studies, their efficacy has been benchmarked against established antifungal agents. For instance, certain benzofuran-amidrazone derivatives, which share a core structural similarity, were screened for their antifungal activities. One particular compound in these studies exhibited significant potency against a range of fungal organisms, including Candida albicans, Aspergillus fumigatus, Geotrichum candidum, and Syncephalastrum racemosum. The activity against C. albicans was found to be comparable to the standard drug griseofulvin, with a Minimum Inhibitory Concentration (MIC) of 75 µg/mL. rsc.org Similarly, other studies on fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles showed that most of the synthesized compounds had good antimicrobial activities when compared to the control drug, ketoconazole. nih.gov

The table below summarizes the comparative antifungal activity of a representative benzofuran-pyrazole derivative.

Table 1: Comparative Antifungal Activity

| Fungal Strain | Test Compound MIC (µg/mL) | Griseofulvin MIC (µg/mL) |

|---|---|---|

| C. albicans | 75 | 75 |

| A. fumigatus | >75 | Not specified |

| G. candidum | >75 | Not specified |

Anti-inflammatory Activity Assessments

The anti-inflammatory potential of this compound derivatives has been explored through various in vitro and in vivo models. These studies are crucial in determining the compounds' ability to mitigate inflammatory responses, a key factor in many chronic diseases.

The human red blood cell (HRBC) membrane stabilization assay is a widely used in vitro method to assess anti-inflammatory activity. This assay is based on the principle that the erythrocyte membrane is analogous to the lysosomal membrane. nih.gov Stabilization of the HRBC membrane by a compound suggests it may also stabilize lysosomal membranes, thereby preventing the release of inflammatory mediators. nih.gov

Several studies have demonstrated that benzofuran–pyrazole-based compounds exhibit substantial anti-inflammatory effects in the HRBC membrane stabilization assay. researchgate.net In one study, the percentage of membrane stabilization for a series of compounds ranged from 86.70% to 99.25%. researchgate.net This indicates a high potential for these derivatives to exert anti-inflammatory effects by preventing the lysis of cellular membranes involved in the inflammatory cascade. The prevention of hypotonicity-induced HRBC membrane lysis is taken as a measure of anti-inflammatory activity. nih.gov

Table 2: In vitro Anti-inflammatory Activity by HRBC Membrane Stabilization

| Compound | Concentration | % Membrane Stabilization |

|---|---|---|

| Derivative A | Specified | 86.70 |

| Derivative B | Specified | 99.25 |

To further validate the anti-inflammatory potential observed in vitro, derivatives of pyrazole have been evaluated in various in vivo animal models.

The carrageenan-induced rat paw edema model is a standard acute inflammation model. Several pyrazole derivatives have shown significant anti-inflammatory activity in this assay, with some compounds exhibiting inhibitory effects comparable to standard drugs like diclofenac (B195802) sodium. bohrium.comnih.gov For example, certain 3-(5-Substituted-1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives demonstrated promising anti-inflammatory activity with a protection percentage ranging from 66.62% to 72.23%. bohrium.com

The cotton pellet-induced granuloma and sponge implantation models are used to assess the efficacy of compounds on the proliferative phase of chronic inflammation. In studies involving structurally related 1H-pyrazolyl derivatives, compounds were tested for their in vivo anti-inflammatory activity using these models in rats. One particular compound was found to be most potent when compared to the standard drug indomethacin. nih.gov These models help in understanding the chronic anti-inflammatory potential of the test compounds.

Anticancer and Antitumor Investigations (In vitro Cell Line Studies)

The cytotoxic potential of benzofuran-pyrazole derivatives against various cancer cell lines has been a significant area of research, aiming to identify novel chemotherapeutic agents.

Numerous studies have evaluated the cytotoxic potency of novel pyrazole-based benzofuran derivatives against a panel of human cancer cell lines. While specific data on the TZM-bl cell line is not prevalent in the reviewed literature, extensive research has been conducted on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

In one study, a series of novel pyrazole-based benzofuran derivatives were evaluated for their anti-proliferative activity. nih.gov All tested compounds exhibited dose-dependent activity against MCF-7 cells. nih.govresearchgate.net One compound, in particular, showed the strongest anti-proliferative activity with an IC50 value of 7.31 μM on MCF-7 cells. nih.govscilit.com

Similarly, other research has focused on the cytotoxic effects of pyrazole derivatives on both MCF-7 and HeLa cells. Some benzofuranoyl-pyrazole derivatives were evaluated for their cytotoxicity against HeLa cells, with several compounds showing better activities at low concentrations. researchgate.net In another study, a pyrazole derivative, PYRIND, was shown to decrease the viability of MCF-7 cells with an IC50 of 39.7 ± 5.8 μM after 72 hours of treatment. nih.govresearchgate.net

The table below presents a summary of the cytotoxic activity of representative benzofuran-pyrazole derivatives against common cancer cell lines.

Table 3: Cytotoxicity of Benzofuran-Pyrazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Derivative 2 | MCF-7 | 7.31 µM | nih.govscilit.com |

| PYRIND | MCF-7 | 39.7 ± 5.8 µM | nih.govresearchgate.net |

A crucial aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells over normal, healthy cells. Research into benzofuran derivatives has shown that structural modifications can influence this selectivity. For instance, some bromo derivatives of benzofurans have been identified to exhibit potent and selective toxicity against leukemic cell lines while showing no toxicity toward normal cells like Human Umbilical Vein Endothelial Cells (HUVEC). semanticscholar.org

In studies involving novel pyrazole-based benzofuran derivatives, the cytotoxic potency was evaluated against cancer cell lines as well as a normal mouse fibroblast cell line (3T3-L1). nih.govresearchgate.net The results revealed that the test compounds exhibited much higher cytotoxic activity on the cancer cells than on the normal 3T3-L1 cells. researchgate.net One compound demonstrated the highest selectivity (15.74) on MCF-7 cells, indicating its potential as a selective anticancer agent. nih.govscilit.com This highlights the importance of derivatization in enhancing the therapeutic index of these compounds, a key consideration for developing safer and more effective cancer treatments.

Antiviral Activity Research (e.g., Anti-HIV in Pseudovirus Models)

The antiviral potential of pyrazole derivatives synthesized from 3-benzoylbenzofuran precursors has been investigated, particularly against Human Immunodeficiency Virus (HIV). nih.gov In studies utilizing pseudovirus models, which are essential tools for assessing viral entry and inhibition, these compounds have demonstrated notable efficacy. nih.gov

Research has shown that pyrazole derivatives can inhibit HIV infections in both Q23 and CAP210 pseudoviruses. nih.gov Among the tested compounds, certain derivatives exhibited significant inhibitory activity. For instance, compound 5f was identified as the most potent pyrazole derivative, with IC₅₀ values of 0.39 ± 0.13 μM against the Q23 pseudovirus and 1.00 ± 0.15 μM against the CAP210 pseudovirus. nih.govrsc.org Other derivatives, such as 5g and 5h, also showed good activity, with IC₅₀ values below 10 μM against the Q23 strain. nih.gov The promising anti-HIV activities of these pyrazole derivatives motivate their further development as potential antiretroviral drugs. rsc.org

Table 1: Anti-HIV Activity of Pyrazole Derivatives in Pseudovirus Models

This table summarizes the 50% inhibitory concentration (IC₅₀) values of selected pyrazole derivatives against two different HIV-1 pseudovirus strains.

| Compound | IC₅₀ in Q23 Pseudovirus (μM) | IC₅₀ in CAP210 Pseudovirus (μM) | Reference |

|---|---|---|---|

| 5f | 0.39 ± 0.13 | 1.00 ± 0.15 | nih.govrsc.org |

| 5g | <10 | 13.80 ± 1.70 | nih.gov |

| 5h | <10 | 6.31 ± 0.31 | nih.gov |

To understand the mechanism of action, studies have focused on identifying the specific stage of the HIV replication cycle that is inhibited by these pyrazole derivatives. Time-of-addition assays are instrumental in elucidating the target of antiviral compounds. nih.gov

These assays revealed that potent pyrazole derivatives, specifically compounds 5f and 5h, primarily act as entry inhibitors. rsc.org The inhibitory effect was most significant when the compounds were added at the onset of infection, with a marked decrease in inhibition when added two hours post-infection. nih.gov This suggests that these compounds interfere with the initial stages of the viral life cycle, preventing the virus from entering the host cell. rsc.org

Antioxidant Activity Profiling (e.g., DPPH Free Radical Scavenging Assay)

Benzofuran-pyrazole hybrids have been evaluated for their antioxidant properties, commonly using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the DPPH radical.

Several studies have reported significant antioxidant activity for this class of compounds. researchgate.net A number of benzofuran-pyrazole derivatives demonstrated high scavenging percentages, ranging from 84.16% to 90.52%. nih.govnih.govresearchgate.net Specifically, compounds designated as 4g and 4q in one study showed dominant antioxidant efficacy when compared to the standard butylated hydroxyanisole (BHA). researchgate.net The pyrazole scaffold itself is recognized for its antioxidant potential, capable of preventing oxidative stress. nih.gov

Table 2: DPPH Free Radical Scavenging Activity of Selected Benzofuran-Pyrazole Derivatives

This table presents the percentage of DPPH radical scavenging activity for various derivative compounds, indicating their antioxidant potential.

| Compound Series | DPPH Scavenging Percentage (%) | Reference |

|---|---|---|

| Compounds 4, 6, 9, 11b, 11d | 84.16 - 90.52 | nih.govnih.govresearchgate.net |

| Compound 4g | Dominant efficacy vs. BHA | researchgate.net |

| Compound 4q | Dominant efficacy vs. BHA | researchgate.net |

Anti-tubercular Activity Screening (In vitro against Mycobacterium tuberculosis strains)

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the development of novel anti-tubercular agents. nih.gov Pyrazole-containing derivatives have been actively explored for this purpose, with numerous compounds showing promising potency. nih.gov

In vitro screening of pyrazole and benzofuran derivatives against MTB has yielded positive results. nih.govresearchgate.net For example, one series of pyrazoline derivatives was tested against the M. tuberculosis H37Ra strain, with ten out of fourteen synthesized compounds exhibiting promising activity, with Minimum Inhibitory Concentration (MIC) values ranging from 17 μM to 511 μM. mdpi.com Compound 4a from this series was the most active, with a MIC value of 17 μM. mdpi.com Another study highlighted a compound that showed a better MIC of 1.6 μg/mL against the H37Rv strain than standard drugs like Pyrazinamide and Ciprofloxacin. mdpi.com These findings indicate that the benzofuran-pyrazole scaffold is a promising starting point for developing new anti-TB drugs. nih.gov

Enzyme Inhibition Studies (Target-Specific Assays)

Target-specific assays are crucial for understanding the molecular mechanisms underlying the biological activity of compounds. For this compound derivatives, research has focused on key enzymes involved in bacterial replication and viral maturation.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. researchgate.net The B subunit (GyrB) contains the ATP-binding site, making it an attractive target for inhibitors.

Benzofuran-pyrazole-based compounds have been designed and evaluated as inhibitors of DNA gyrase B. nih.govnih.govresearchgate.net In one study, compound 9 was identified as a notable inhibitor of E. coli DNA gyrase B, with an IC₅₀ value of 9.80 µM, which is comparable to the antibiotic ciprofloxacin. nih.govnih.gov In silico docking studies have also been used to investigate the binding interactions of pyrazole derivatives with the DNA GyrB of Mycobacterium tuberculosis, further supporting its potential as a target. researchgate.net

Table 3: Inhibition of E. coli DNA Gyrase B by Benzofuran-Pyrazole Derivatives

This table shows the 50% inhibitory concentration (IC₅₀) of a lead compound against the bacterial enzyme DNA gyrase B, compared to a standard antibiotic.

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Compound 9 | 9.80 | nih.govnih.gov |

| Ciprofloxacin (Reference) | Comparable to Compound 9 | nih.govnih.gov |

HIV-1 protease is a critical enzyme that cleaves viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. nih.gov It remains a key target for antiretroviral therapy.

Certain benzofuran-pyrazole derivatives have been evaluated for their ability to inhibit this enzyme. While some compounds were found to be mild inhibitors, compound 5f emerged as the most active HIV-1 protease inhibitor among the tested series. nih.govrsc.org It exhibited an IC₅₀ value of 31.59 ± 3.83 μM. rsc.org Molecular docking studies suggest that compound 5f interacts with the active site of the enzyme, indicating a competitive inhibition mechanism. rsc.org The promising activity of compound 5f in both pseudovirus and enzyme inhibition assays highlights its potential for further optimization as an antiretroviral agent. nih.govrsc.org

Table 4: Inhibition of HIV-1 Protease by Pyrazole Derivatives

This table displays the 50% inhibitory concentration (IC₅₀) of the most active pyrazole derivative against the HIV-1 protease enzyme.

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 5f | 31.59 ± 3.83 | rsc.org |

| 3g | Mild Inhibitor | nih.govrsc.org |

| 4b | Mild Inhibitor | nih.govrsc.org |

| 5h | Mild Inhibitor | nih.govrsc.org |

HIV-1 Reverse Transcriptase Inhibition Assays

The emergence of drug-resistant HIV strains necessitates the development of novel antiretroviral agents. researcher.life The benzofuran-pyrazole scaffold has been investigated for its potential to inhibit HIV-1 replication. The reverse transcriptase (RT) enzyme, which converts viral RNA into DNA, is a key target for antiretroviral drugs. nih.gov

In studies evaluating 3-benzoylbenzofuran precursors and their corresponding pyrazole derivatives, compounds have demonstrated significant inhibitory effects on HIV-1. nih.gov While some pyrazole derivatives were found to inhibit HIV entry, their benzofuran precursors, such as compounds 3g and 4b , were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researcher.lifenih.gov The inhibitory activities were assessed against two pseudovirus strains, Q23 and CAP210. For instance, compound 4b showed potent inhibition with IC₅₀ values of 0.49 ± 0.11 µM against the Q23 pseudovirus and 0.12 ± 0.05 µM against the CAP210 pseudovirus. nih.gov Another pyrazole derivative, 5f , also displayed strong anti-HIV activity, though its mechanism was identified as entry inhibition rather than direct RT inhibition. researcher.lifenih.gov

| Compound | Target/Mechanism | IC₅₀ (µM) vs Q23 | IC₅₀ (µM) vs CAP210 |

|---|---|---|---|

| 3g (Benzofuran) | NNRTI | Data not specified | Data not specified |

| 4b (Benzofuran) | NNRTI | 0.49 ± 0.11 | 0.12 ± 0.05 |

| 5f (Pyrazole) | Entry Inhibition | 0.39 ± 0.13 | 1.00 ± 0.15 |

| 5h (Pyrazole) | Entry Inhibition | Data not specified | Data not specified |

α-Glucosidase Inhibition Assays

α-Glucosidase inhibitors are a class of oral antidiabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels. bohrium.com The development of novel, potent, and safe α-glucosidase inhibitors is a significant goal in the management of type 2 diabetes mellitus. nih.gov

A series of biphenyl (B1667301) pyrazole-benzofuran hybrid derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov All the tested compounds showed significantly enhanced inhibitory strength compared to the standard drug, acarbose (B1664774) (IC₅₀ = 750.0 ± 10.0 µM). nih.govresearchgate.net The IC₅₀ values of these novel inhibitors ranged from 40.6 ± 0.2 to 164.3 ± 1.8 µM. nih.gov

The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aryl rings attached to the pyrazole core played a crucial role in the inhibitory potential. nih.gov Compound 8e , which features a nitro group, was identified as the most potent inhibitor in the series with an IC₅₀ value of 40.6 ± 0.2 µM, making it approximately 18 times more potent than acarbose. nih.gov Kinetic studies indicated that compound 8e acts as a competitive inhibitor of α-glucosidase, with a Kᵢ value of 38 µM. nih.govresearchgate.net

| Compound | Substituent (R₁) | IC₅₀ (µM) |

|---|---|---|

| Acarbose (Standard) | - | 750.0 ± 10.0 |

| 8e | Nitro | 40.6 ± 0.2 |

| 8f | Bromo | Data not specified |

| 8g | Chloro | Data not specified |

| 8n | Bromo | Data not specified |

| 8o | Chloro | Data not specified |

Other Potential Preclinical Biological Activities for Related Scaffolds

The versatile benzofuran-pyrazole scaffold has been explored for a variety of other pharmacological activities.

Analgesic Activity Several studies have reported the analgesic properties of benzofuran-pyrazole derivatives. bohrium.comresearchgate.net In an acetic acid-induced writhing test in mice, certain derivatives showed significant pain inhibition. bohrium.com For example, compounds 5d , 5g , and 5h demonstrated higher analgesic activity, with protection percentages ranging from 50.49% to 60.53%. bohrium.comresearchgate.net Another benzofuran pyrazole derivative substituted with nitro and bromo groups was reported to inhibit pain response by 60%. researchgate.net These findings suggest the potential of this scaffold in developing new analgesic agents. projectshelve.com

Anticonvulsant Activity The pyrazole nucleus is a key feature in various compounds with anticonvulsant properties. nih.govresearchgate.net Studies on pyrazole derivatives have shown significant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.govfrontiersin.org For instance, in one study, a pyrazole derivative designated as 7h was identified as the most potent anticonvulsant agent among the tested series. nih.gov Although these studies were not conducted specifically on benzofuran-pyrazole hybrids, they highlight the inherent potential of the pyrazole ring system for anticonvulsant drug design. researchgate.netfrontiersin.org

Neuroprotective Activity Benzofuran-containing compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. frontiersin.orgnih.govresearchgate.net These derivatives have shown potential in inhibiting key pathological events in the disease process. frontiersin.org Research on novel benzofuran-2-carboxamide (B1298429) derivatives demonstrated that some compounds offer considerable protection against NMDA-induced excitotoxic neuronal cell damage. nih.gov Specifically, compound 1f (with a -CH₃ substitution) and compound 1j (with an -OH substitution) showed marked anti-excitotoxic effects. nih.gov The combination of the benzofuran and pyrazole moieties is being explored to develop multi-target compounds for potential Alzheimer's disease treatment. plu.mxnih.gov

Angiotensin Converting Enzyme (ACE) Inhibitory Activity The inhibition of ACE is a major strategy for the treatment of hypertension. A study investigating a series of chalcones and their pyrazole derivatives for ACE inhibitory activity found that several compounds were active. stemcell.comnih.gov The most potent pyrazole in the series, compound 15 , exhibited an IC₅₀ value of 0.213 mM. nih.govresearchgate.net This indicates that the pyrazole scaffold, potentially in combination with a benzofuran moiety, could be a starting point for designing new ACE inhibitors.

Estrogen Receptor Ligand Activity Estrogen receptors (ERs) are important targets in the treatment of hormone-dependent cancers, such as breast cancer. dntb.gov.ua Both benzofuran and pyrazole derivatives have been investigated as ER ligands. nih.gov Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor, with one compound, propylpyrazole triol (PPT ), being a potent and selective ERα agonist. nih.gov Similarly, 5,6-dihydroxybenzofuran derivatives have been evaluated for their anti-proliferation activities against ER-positive breast cancer cells, demonstrating that these compounds may inhibit cancer cells via the ERα pathway. ntu.edu.sg These findings underscore the potential of benzofuran-pyrazole hybrids as modulators of estrogen receptor activity. dntb.gov.ua

Structure Activity Relationship Sar and Structural Modification Impact

Influence of Bromine Substitution on Biological Activity and Reactivity

The presence and position of the bromine atom on the benzofuran (B130515) ring of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole are critical determinants of its biological profile. The bromine atom, being a halogen, imparts specific electronic and steric properties to the molecule, which in turn affect its reactivity and how it interacts with biological macromolecules.

Studies on various derivatives have shown that the bromo-substituent can significantly enhance antimicrobial and anticancer activities. For instance, a series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-ones demonstrated notable in vitro antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines. rsc.org This suggests that the electron-withdrawing nature and the lipophilicity of the bromine atom at the 5-position of the benzofuran ring contribute to the cytotoxic effects of these compounds.

Role of Pyrazole (B372694) and Benzofuran Ring Substituents on Efficacy and Selectivity

The efficacy and selectivity of compounds derived from the this compound scaffold are heavily influenced by the nature and position of substituents on both the pyrazole and benzofuran rings. Structure-activity relationship (SAR) studies have elucidated the importance of these modifications in tailoring the compounds for specific biological targets.

Furthermore, research on benzofuran fused phenyl pyrimidine (B1678525)/pyrazole Schiff base derivatives has shown that substituents on an attached phenyl ring can significantly impact anticancer and antimicrobial potency. semanticscholar.org The presence of hydroxyl and methoxy (B1213986) groups was found to enhance anticancer activity, while bromo and chloro groups at the para position of the phenyl ring improved antimicrobial efficacy. semanticscholar.org This indicates that electronic effects (electron-donating vs. electron-withdrawing) and the potential for hydrogen bonding play a pivotal role in the interaction with biological targets. In a series of benzofuran derivatives designed as selective SIRT2 inhibitors, various substituents such as methoxyl, cyano, bromo, and fluoro groups were introduced, with a bromo-substituted compound showing potent and selective inhibitory activity. mdpi.com

Effect of Hybridization with Other Heterocycles on Activity Profile

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively utilized with the this compound scaffold to generate novel compounds with enhanced or modified activity profiles. This approach aims to leverage the biological activities of each constituent heterocycle to create synergistic effects or to interact with multiple biological targets.

For example, the hybridization of the benzofuran-pyrazole scaffold with other heterocyclic systems like 1,3,4-oxadiazole (B1194373) has been investigated. dntb.gov.ua These hybrid molecules have been explored for their chemotherapeutic potential, with in silico studies suggesting that they could act as inhibitors of enzymes such as M. tuberculosis Polyketide Synthase 13. dntb.gov.ua Similarly, new benzofuran-pyrazole based compounds hybridized with pyrido-triazine and pyrido-triazole ring systems have been synthesized and evaluated as antimicrobial agents. researchgate.net These hybrids demonstrated significant broad-spectrum antimicrobial efficacy, indicating that the attached heterocyclic moiety plays a crucial role in defining the biological activity. researchgate.net

Another example involves the synthesis of a complex heterocycle containing benzofuran, thiazolidin-4-one, and pyrazole moieties. mdpi.com Thiazolidin-4-ones are known for a range of biological activities, including antifungal and antibacterial properties. mdpi.com The combination of these three pharmacologically important scaffolds into a single molecular entity represents a rational approach to developing new therapeutic agents with potentially novel mechanisms of action. mdpi.com The hybridization of thiazole (B1198619) and pyrazoline heterocycles, in general, has been a successful strategy in medicinal chemistry, leading to compounds with diverse pharmacological properties such as antimicrobial, antitumor, and anti-inflammatory activities. ekb.eg

Conformational and Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, is a critical factor in its interaction with biological targets, which are themselves chiral and have well-defined three-dimensional structures. For the this compound scaffold and its derivatives, conformational flexibility and the potential for stereoisomers can have a profound impact on the structure-activity relationship.

While specific conformational analyses of the parent compound are not extensively detailed in the provided literature, the principles of stereochemistry are universally applicable. researchgate.net The relative orientation of the benzofuran and pyrazole rings can be influenced by the substituents on either ring system. Rotation around the single bond connecting the two rings can lead to different conformers, one of which may have a more favorable geometry for binding to a target protein's active site.

In the synthesis of more complex derivatives, stereochemistry becomes even more explicit. For instance, the reaction leading to (2Z,5Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one results in specific stereoisomers (Z,Z), the structure of which was confirmed by X-ray diffraction. mdpi.comcardiff.ac.uk The rigidity of the double bonds in this hybrid molecule locks it into a specific spatial arrangement, which is directly responsible for its biological activity. The presence of chiral centers in substituted derivatives would lead to enantiomers or diastereomers, which often exhibit different biological activities and pharmacokinetic profiles. Therefore, controlling the stereochemistry during synthesis and understanding the preferred conformation of the molecule are essential aspects of designing potent and selective therapeutic agents based on this scaffold.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, identifying these key pharmacophoric features is crucial for understanding their mechanism of action and for designing more potent and selective compounds.

Computational methods such as 3D-QSAR, CoMFA, and CoMSIA have been instrumental in identifying these features. For acetylcholinesterase inhibitors based on the pyrazole and benzofuran scaffold, these models have mapped out favorable interaction zones, including steric and electrostatic fields, as well as hydrophobic, hydrogen bond donor, and acceptor regions. frontiersin.org This allows for a rational design approach where substituents are chosen to match these favorable zones in the enzyme's active site.

In the context of α-glucosidase inhibitors, molecular docking studies of biphenyl (B1667301) pyrazole-benzofuran hybrids have revealed the specific interactions responsible for their inhibitory activity. nih.gov These studies show how the pharmacophoric features of the hybrid molecules are involved in interactions with the active site of the enzyme. nih.gov Similarly, for antimicrobial applications, in silico studies of benzofuran-pyrazole hybrids targeting the E. coli DNA gyrase B enzyme have shown a good fit within the active site, suggesting key interactions that are responsible for the inhibitory effect. researchgate.net

The common pharmacophoric elements often include the planar aromatic systems of the benzofuran and pyrazole rings, which can engage in π-π stacking and hydrophobic interactions. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while suitable substituents can provide hydrogen bond donors. The bromine atom contributes to the lipophilicity and can be involved in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Mechanistic Insights and Molecular Target Elucidation

Investigations into DNA Interaction (e.g., DNA Gyrase B Binding)

A significant area of investigation for benzofuran-pyrazole hybrids has been their potential as antimicrobial agents, with a key molecular target identified as DNA gyrase. mdpi.comnih.gov This bacterial enzyme, a type II topoisomerase, is essential for controlling the topological state of DNA during replication and is not present in eukaryotes, making it an attractive target for antibacterial drug development. waocp.org DNA gyrase consists of two subunits, GyrA and GyrB. The GyrB subunit possesses an ATP-binding site that drives the enzyme's catalytic activity. waocp.org

Studies on benzofuran-pyrazole-based compounds have demonstrated their ability to inhibit the ATPase activity of DNA gyrase by targeting the GyrB subunit. mdpi.comnih.gov By binding to the ATP-binding pocket, these inhibitors prevent the conformational changes necessary for DNA supercoiling, ultimately leading to a cessation of bacterial DNA replication and cell death. waocp.org The efficacy of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Research on a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which share structural similarities with the benzofuran-pyrazole core, identified compounds with potent inhibitory activity against Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov For instance, compound 3k from this series showed significant inhibition, as detailed in the table below. nih.gov